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Compound of Interest

Compound Name: D-Mannose-d-4

Cat. No.: B12401249

A Note on D-Mannose-d-4: Comprehensive experimental data on the thermodynamic
properties of specifically deuterated D-Mannose-d-4 is not readily available in the current
scientific literature. This guide will therefore focus on the extensively studied thermodynamic
properties of D-Mannose. The principles and experimental methodologies described are
directly applicable to the study of its deuterated isotopologues. Isotopic substitution, such as
the replacement of hydrogen with deuterium, is known to influence thermodynamic properties
primarily through changes in vibrational frequencies and zero-point energy, which can affect
heat capacity and the enthalpies of phase transitions.

Executive Summary

D-Mannose is a C-2 epimer of glucose and a fundamentally important monosaccharide in
various biological processes, including the glycosylation of proteins.[1] Understanding its
thermodynamic properties is crucial for applications in drug development, food science, and
biotechnology. This document provides a detailed overview of the key thermodynamic
parameters of D-Mannose, outlines the experimental protocols for their determination, and
illustrates relevant experimental and biological pathways.

Thermodynamic Data of D-Mannose

The thermodynamic properties of D-Mannose have been characterized over a broad range of
temperatures. The quantitative data, including heat capacity, enthalpy, entropy, and Gibbs free
energy, are summarized below.
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Heat Capacity and Thermodynamic Functions

The heat capacity of D-Mannose has been measured from near absolute zero to above its
melting point. These measurements are fundamental for deriving other thermodynamic
functions.[2][3]

Table 1: Molar Heat Capacity and Derived Thermodynamic Functions of D-Mannose at
Standard Temperature (T = 298.15 K)

Property Symbol Value Unit
Molar Heat Capacity

) Cp,m 216 J-K-1-mol-1
(Solid)
Molar Entropy Sm 217.1 J:-K-1-mol-1
Enthalpy Increment HmM(T) - Hm(0) 38.89 kJ-mol-1
Gibbs Free Energy

®m -86.51 J-K-1-mol-1

Function

Data sourced from a comprehensive study on the heat capacities of D-Mannose from 1.9 K to
440 K.[2]

Enthalpies of Transition and Formation

The enthalpies associated with phase changes and the formation of the compound from its
constituent elements are critical thermodynamic parameters.

Table 2: Enthalpy Data for D-Mannose
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Property Symbol Value Unit

Standard Molar
Enthalpy of AcH°solid -2813+2 kJ-mol-1
Combustion (Solid)

Standard Molar

Enthalpy of Formation  AfH°solid -10045+2.1 kJ-mol-1
(Solid)

Enthalpy of Fusion AfusH® 26.41 kJ-mol-1
Melting Temperature Tfus 412.26 K (139.11 °C) K

Data compiled from various sources.[2][4][5]

Gibbs Free Energy of Formation

The Gibbs free energy of formation provides insight into the spontaneity of forming D-Mannose
under standard conditions.

Table 3: Gibbs Free Energy of Formation for D-Mannose

Property Symbol Value Unit

Standard Gibbs Free
Energy of Formation AfG™ -389.6 2.1 kJ-mol-1
(Estimated)

Data sourced from eQuilibrator.[6]

Experimental Protocols

The determination of the thermodynamic properties of D-Mannose involves precise calorimetric
techniques. The primary methods cited in the literature are detailed below.[2]

Low-Temperature Heat Capacity Measurement (1.9 K to
300 K)
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Methodology: Quantum Design Physical Property Measurement System (PPMS)

Sample Preparation: A precise mass (e.g., 0.02228 g) of high-purity D-Mannose is pressed
into a pellet.[2]

Calorimeter Setup: The pellet is affixed to the sample platform of the PPMS calorimeter
using Apiezon N grease to ensure good thermal contact.

Measurement Principle: The PPMS employs a thermal relaxation method. A known amount
of heat is applied to the sample, causing its temperature to rise. The heat source is then
turned off, and the system relaxes back to the base temperature. The heat capacity is
determined by analyzing the time constant of this thermal relaxation.

Temperature Range and Steps: Measurements are typically performed with a logarithmic
spacing from 1.9 K to 100 K and then at fixed temperature intervals (e.g., 10 K) from 100 K
to 300 K.[2]

Accuracy: The accuracy of this method is generally within £3% for temperatures between 1.9
K and 20 K, and improves to £1% from 20 K to 300 K.[2]

High-Temperature Heat Capacity and Enthalpy of Fusion
Measurement (183 K to 440 K)

Methodology: Differential Scanning Calorimetry (DSC)

Sample Preparation: A small, accurately weighed sample of D-Mannose (e.g., 0.00880 g) is
hermetically sealed in an aluminum pan.[2] An empty pan is used as a reference.

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using
a standard reference material with a known melting point and enthalpy of fusion, such as
indium.

Measurement Principle: The sample and reference pans are heated at a constant rate (e.qg.,
10 K-min-1). The DSC measures the difference in heat flow required to maintain the sample
and reference at the same temperature. This differential heat flow is directly proportional to

the heat capacity of the sample.
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o Data Analysis:
o Heat Capacity: The heat capacity is calculated from the differential heat flow signal.

o Phase Transitions: Endothermic or exothermic events, such as melting, appear as peaks
in the DSC curve. The temperature at the peak maximum is taken as the transition
temperature (Tpeak), and the area under the peak corresponds to the enthalpy of the
transition (e.g., enthalpy of fusion).[2]

e Accuracy: The accuracy for heat capacity measurements is typically within +3%, and for
enthalpy measurements, it is also within £3%.[2]

Visualizations
Experimental Workflow for Thermodynamic
Characterization

The following diagram illustrates the workflow for determining the thermodynamic properties of
a carbohydrate like D-Mannose using a combination of calorimetric techniques.
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Caption: Workflow for Calorimetric Analysis of D-Mannose.
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Logical Pathway: D-Mannose in the Prevention of
Urinary Tract Infections (UTIs)

D-Mannose is investigated for its role in preventing UTIs by inhibiting bacterial adhesion to the
uroepithelial cells. This logical relationship is a key area of research for drug development
professionals.[7][8]

4 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12401249#thermodynamic-properties-of-d-mannose-
d-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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